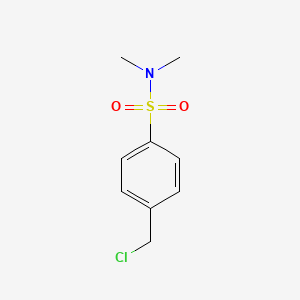

4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-(chloromethyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXAELMGUDRSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570287 | |

| Record name | 4-(Chloromethyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58804-19-6 | |

| Record name | 4-(Chloromethyl)-N,N-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58804-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonamide Formation via Sulfonyl Chloride Intermediate

A common and industrially relevant method begins with the preparation of 4-chlorobenzenesulfonyl chloride, which serves as a key intermediate. This sulfonyl chloride is then reacted with N,N-dimethylamine to yield the corresponding sulfonamide.

- Process Conditions:

- The crude 4-chlorobenzenesulfochloride melt is reacted with aqueous ammonia or primary/secondary amines at 0–100 °C, preferably 20–80 °C, over 1–5 hours.

- The reaction mixture is then filtered to remove insoluble by-products such as 4,4'-dichlorodiphenyl sulfone.

- Acidification and cooling steps facilitate isolation of the sulfonamide product.

- Yields of sulfonamide products can reach approximately 90% based on chlorobenzene starting material.

Chloromethylation of the Aromatic Ring

The chloromethyl group is introduced typically by chloromethylation of a methyl-substituted benzene sulfonamide intermediate:

- Typical Reaction:

- Reaction of 4-chloro-3-methylphenol or 4-chloro-3-methylbenzene sulfonamide with chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions.

- The chloromethylation is conducted in the presence of a base or catalyst to direct substitution and prevent over-chloromethylation.

- Temperature control is critical to minimize side reactions and polymerization.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted benzene sulfonamides.

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides under appropriate conditions.

Reduction: Reduction of the sulfonamide group can yield corresponding amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium thiolate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Substituted benzene sulfonamides.

Oxidation: Sulfonic acids or sulfonyl chlorides.

Reduction: Corresponding amines.

Scientific Research Applications

4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and cancer.

Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic residues in proteins.

Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide involves the formation of covalent bonds with nucleophilic sites in biological molecules. The chloromethyl group acts as an electrophile, reacting with nucleophilic residues such as cysteine, serine, or lysine in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

4-Chloro-N,N-dimethylbenzenesulfonamide (CAS 7463-22-1)

- Structure : Chlorine substituent at the para position instead of chloromethyl.

- Molecular formula: C8H10ClNO2S.

- Molecular weight : 219.69 g/mol .

- Physical properties : Melting point 80°C, boiling point 140°C (at 0.05 Torr) .

- Key differences: Lacks the reactive chloromethyl group, reducing electrophilicity and utility in further derivatization.

3-(Chloromethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 743441-85-2)

N,4-Dimethylbenzene-1-sulfonamide

- Structure : Methyl group at the para position instead of chloromethyl.

- Molecular formula: C8H11NO2S (inferred from ).

- Key differences: Non-halogenated structure with lower reactivity, often used directly in antimicrobial applications . Lacks the versatility for further chemical modifications due to absence of a reactive substituent.

Sulfonamide Derivatives with Heterocyclic Substitutions

Compounds such as N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride () and 4-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide () highlight the role of substituents in modulating biological activity:

- Chlorine vs. chloromethyl : Chlorine substituents enhance lipophilicity and antimicrobial potency, while chloromethyl groups offer synthetic flexibility .

- Biological activity: Chlorinated derivatives often exhibit improved efficacy against bacterial strains compared to non-halogenated analogs .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Feature |

|---|---|---|---|---|

| 4-(Chloromethyl)-N,N-dimethylbenzene-1-sulfonamide | C9H12ClNO2S | ~233.72 | Para | Reactive chloromethyl group |

| 4-Chloro-N,N-dimethylbenzenesulfonamide | C8H10ClNO2S | 219.69 | Para | Chlorine substituent |

| 3-(Chloromethyl)-N,N-dimethylbenzene-1-sulfonamide | C9H12ClNO2S | 233.72 | Meta | Positional isomer |

| N,4-Dimethylbenzene-1-sulfonamide | C8H11NO2S | ~185.25 | Para | Non-reactive methyl group |

Biological Activity

4-(Chloromethyl)-N,N-dimethylbenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H12ClN2O2S

- CAS Number : 58804-19-6

The compound features a chloromethyl group attached to a dimethyl-substituted benzene ring, along with a sulfonamide functional group, which is known for its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antibacterial properties. The mechanism often involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

- Study Findings :

- In vitro assays demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 2.0 mg/mL.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Anticancer Activity

The anticancer potential of the compound has also been explored, particularly against various cancer cell lines.

- Case Study : A study conducted on MCF-7 breast cancer cells revealed that the compound induced apoptosis in a dose-dependent manner.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 75 |

| 25 | 50 |

| 50 | 25 |

The study reported an IC50 value of approximately 30 μM, indicating moderate cytotoxicity against the tested cell line.

The biological activity of this compound can be attributed to its ability to interfere with essential cellular processes:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), leading to competitive inhibition of enzymes involved in folate metabolism.

- Apoptosis Induction : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Research Findings and Implications

Recent studies have focused on the synthesis of novel derivatives based on the core structure of this compound to enhance its biological activity and selectivity. Modifications such as varying substituents on the benzene ring have shown promising results in improving potency against specific targets.

Future Directions

Further research is warranted to explore:

- Structure-activity relationships (SAR) to optimize efficacy.

- In vivo studies to evaluate pharmacokinetics and toxicity profiles.

- Combination therapies with existing antibiotics or chemotherapeutics to enhance therapeutic outcomes.

Q & A

Q. What are the common synthetic routes for preparing 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key method involves reacting 4-chlorobenzenesulfonyl chloride with N,N-dimethylamine derivatives in the presence of a base like triethylamine to neutralize HCl byproducts . Solvent choice (e.g., benzene or dichloromethane) and temperature control (room temperature to 60°C) are critical for optimizing yield and purity. Intermediate purification steps, such as column chromatography or recrystallization, are recommended to isolate the sulfonamide product .

Q. How is this compound characterized structurally?

Structural confirmation relies on spectroscopic and analytical techniques:

- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR reveals signals for N,N-dimethyl groups (δ ~2.8–3.1 ppm) and chloromethyl protons (δ ~4.5–4.8 ppm). ¹³C NMR confirms aromatic carbons and sulfonamide connectivity .

- Elemental Analysis : Validates molecular formula (e.g., C₉H₁₁ClN₂O₂S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require stringent drying to avoid hydrolysis.

- Catalyst Use : Lewis acids (e.g., AlCl₃) can accelerate sulfonylation but may complicate purification.

- Stoichiometric Ratios : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes side products like disubstituted amines .

- Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) improves reaction kinetics without degrading sensitive groups .

Q. What structural modifications enhance the biological activity of this compound analogs?

Studies on sulfonamide derivatives suggest:

- Electron-Withdrawing Groups : Substituting the chloromethyl group with fluorinated or nitro groups increases electrophilicity, enhancing enzyme inhibition (e.g., carbonic anhydrase) .

- Heterocyclic Appendages : Introducing triazole or oxadiazole rings improves binding affinity to biological targets, as seen in analogs with anticancer activity .

- Steric Effects : Bulkier substituents on the N,N-dimethyl group can modulate membrane permeability and metabolic stability .

Q. How does X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction provides precise bond lengths and angles. For example:

- The sulfonamide S-N bond typically measures ~1.63 Å, confirming resonance stabilization .

- Chloromethyl torsion angles (~60°–70°) indicate steric interactions with adjacent substituents .

- Software tools like APEX2 and SHELX refine crystallographic data, resolving disorder in flexible groups .

Q. What strategies address regioselectivity challenges in sulfonamide functionalization?

- Directed Ortho-Metalation : Using directing groups (e.g., methoxy) to position substituents on the benzene ring .

- Protecting Groups : Temporarily masking reactive sites (e.g., chloromethyl) during multi-step syntheses .

- Computational Modeling : DFT calculations predict reaction pathways and transition states to guide experimental design .

Q. How can analytical discrepancies between theoretical and experimental data be resolved?

- High-Resolution Mass Spectrometry (HRMS) : Resolves mass discrepancies caused by isotopic patterns or adducts .

- 2D NMR (e.g., COSY, HSQC) : Assigns overlapping proton and carbon signals in complex spectra .

- Cross-Validation : Comparing results with structurally similar compounds (e.g., 4-chloro-N-ethylbenzenesulfonamide) identifies systematic errors .

Q. How do contradictory reports on biological activity inform experimental design?

For example, conflicting antimicrobial data may arise from:

- Strain Variability : Testing against Gram-positive vs. Gram-negative bacteria .

- Assay Conditions : Differences in pH, incubation time, or solvent (DMSO vs. aqueous buffers) .

- Structural Purity : Impurities >5% (e.g., unreacted starting materials) skew bioactivity results .

Replicating studies under standardized protocols and reporting detailed synthetic/analytical methods mitigates these issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.